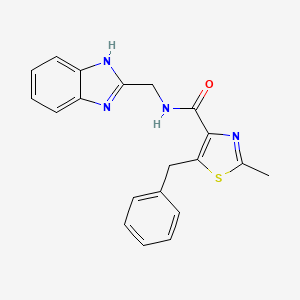

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide

Description

Systematic Nomenclature and IUPAC Classification

Derivation of the Systematic Name

The IUPAC name N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is constructed through systematic analysis of its molecular architecture. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing sulfur at position 1 and nitrogen at position 3. Substituents on this ring are numbered to achieve the lowest possible locants:

- Position 2 : A methyl group (-CH₃)

- Position 5 : A benzyl group (-CH₂C₆H₅)

- Position 4 : A carboxamide group (-CONH₂), where the nitrogen atom is further substituted by a benzimidazol-2-ylmethyl moiety.

The benzimidazol-2-ylmethyl group originates from 1H-benzimidazole, a bicyclic system comprising fused benzene and imidazole rings. The “2-yl” suffix indicates substitution at the second position of the benzimidazole, while the “methyl” linker connects this heterocycle to the carboxamide nitrogen. The full name adheres to IUPAC priority rules, where substituents are listed alphabetically (“benzyl” precedes “methyl”) and functional groups are prioritized (carboxamide as the principal group).

Comparative Analysis of Related Structures

The nomenclature of this compound aligns with conventions observed in structurally analogous hybrids. For example:

- N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide : Differs in the substitution pattern at position 2 (benzylamino vs. methyl) and the absence of a methylene linker.

- 1-Benzyl-2-methylbenzimidazole : A simpler benzimidazole derivative lacking the thiazole-carboxamide component.

These comparisons underscore the precision required in naming polycyclic hybrids, where even minor structural variations necessitate distinct nomenclature.

Properties

Molecular Formula |

C20H18N4OS |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H18N4OS/c1-13-22-19(17(26-13)11-14-7-3-2-4-8-14)20(25)21-12-18-23-15-9-5-6-10-16(15)24-18/h2-10H,11-12H2,1H3,(H,21,25)(H,23,24) |

InChI Key |

GIUQZZOZRXVRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Bromo Carbonyl Derivatives

A common approach involves reacting α-bromo carbonyl compounds with thioureas or thioamides. For example:

-

2-Bromo-3-oxo-N-(benzyl)butanamide reacts with thiourea in acetic acid at 60°C to form 5-benzyl-2-methylthiazole-4-carboxamide .

-

The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by cyclization and elimination of HBr.

Key Parameters :

Alternative Route Using β-Ketoamides

β-Ketoamides (e.g., N-benzyl-3-oxobutanamide ) treated with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) form the thiazole ring via intramolecular cyclization. This method avoids halogenated intermediates but requires stringent anhydrous conditions.

Functionalization of the Benzimidazole Moiety

The 1H-benzimidazol-2-ylmethyl group is synthesized from o-phenylenediamine derivatives.

Benzimidazole Ring Formation

Amination of the Bromomethyl Group

The bromomethyl intermediate is converted to an amine via:

-

Gabriel synthesis : Treatment with phthalimide followed by hydrazine.

-

Direct amination : Reaction with aqueous ammonia under reflux.

Product : 1H-benzimidazol-2-ylmethylamine (yield: 65–80%).

Coupling of Thiazole-Carboxamide and Benzimidazole Amine

The final step involves forming the amide bond between the thiazole-4-carboxylic acid and the benzimidazole amine.

Carboxylic Acid Activation

Amide Bond Formation

-

The acid chloride reacts with 1H-benzimidazol-2-ylmethylamine in dry THF at 0–5°C.

-

Base: Triethylamine (TEA) to scavenge HCl.

Optimization and Challenges

Regioselectivity in Thiazole Formation

Stability Considerations

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7).

-

Recrystallization : Ethanol/water mixtures for final carboxamide product.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch thiazole synthesis | 73 | 95 | High regioselectivity | Requires halogenated intermediates |

| β-Ketoamide cyclization | 65 | 92 | Avoids bromine | Lower yield |

| EDC/HOBt coupling | 85 | 98 | Mild conditions | Cost of coupling agents |

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide, have been reported to exhibit significant antimicrobial properties. Studies have demonstrated that certain benzimidazole compounds show potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole frameworks have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Ciprofloxacin and Ketoconazole .

Antiviral Properties

Recent research highlights the antiviral potential of benzimidazole derivatives against viruses such as Hepatitis C virus (HCV). Specific compounds have been identified with EC50 values in the nanomolar range, indicating their effectiveness in inhibiting viral replication . The structural modifications in the benzimidazole nucleus are crucial for enhancing antiviral activity.

Anti-inflammatory Effects

Compounds containing the benzimidazole moiety have shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Studies indicate that certain derivatives can significantly reduce inflammation and pain in animal models, outperforming standard anti-inflammatory drugs . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the benzimidazole ring enhance COX inhibition.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against various pathogens. The results indicated that this compound exhibited superior antibacterial properties with MIC values significantly lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| This compound | 7.81 | Ciprofloxacin | 125 |

| Other Benzimidazole Derivative | 15.62 | Ketoconazole | 31.25 |

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to control groups treated with standard anti-inflammatory medications like indomethacin .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

- Linker Diversity : Triazole or pyridinyl linkers in analogues (e.g., 9c, pyridinyl-thiazoles) introduce conformational rigidity, whereas the methylene linker in the target compound may offer synthetic simplicity .

- Activity Trends : Thiazole carboxamides with extended aromatic systems (e.g., benzimidazole-triazole hybrids) exhibit stronger enzyme inhibition, suggesting the target compound’s benzyl group could synergize with benzimidazole for enhanced binding .

Pharmacokinetic and Physicochemical Properties

While empirical data for the target compound are unavailable, comparisons with analogues suggest:

- Solubility : The 5-benzyl group may reduce aqueous solubility relative to polar derivatives (e.g., 9c’s bromophenyl group) but improve logP (~3.5 estimated) for CNS penetration .

- Metabolic Stability : The benzimidazole-thiazole scaffold is resistant to oxidative metabolism compared to imidazole or triazole-containing analogues .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide is a synthetic compound that integrates benzimidazole and thiazole moieties, which are known for their diverse pharmacological properties. This article examines the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4OS, with a molecular weight of 362.4 g/mol. The structural framework combines a benzimidazole ring, recognized for its anticancer and antimicrobial properties, with a thiazole ring that enhances its biological activity. The presence of a carboxamide group further contributes to its pharmacological profile by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown activity against various bacterial strains and fungi. A study highlighted the effectiveness of thiazole derivatives against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | MIC (mM) |

|---|---|---|

| Compound 5b | C. albicans | 3.92 |

| Compound 5c | A. niger | 4.01 |

| Reference Drug | Ciprofloxacin | <0.5 |

Anticancer Activity

The benzimidazole moiety is well-documented for its anticancer effects. Compounds derived from benzimidazole have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells . The specific combination of benzimidazole and thiazole in this compound may enhance these effects compared to other compounds lacking such structural features.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In a recent study, the compound was shown to significantly increase apoptosis markers in MDA-MB-231 cells, with an increase in annexin V-FITC positive cells indicating late apoptosis . This suggests that the compound may serve as a potential therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in tumor growth and metastasis . The selectivity for CA IX over CA II suggests potential for targeting specific cancer types.

- Targeting Bacterial Topoisomerases : Some thiazole derivatives have shown potent inhibitory activity against bacterial topoisomerases, which are essential for DNA replication in bacteria . This dual-targeting approach can enhance antibacterial efficacy while minimizing toxicity to human cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications at various positions on the benzimidazole or thiazole rings can lead to enhanced potency or selectivity against specific targets.

Table 2: SAR Insights from Related Compounds

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased antimicrobial activity |

| Hydrophobic moieties at position 2 | Enhanced antibacterial potency |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-5-benzyl-2-methyl-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones.

- Step 2 : Coupling the benzimidazole moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) under inert atmospheres .

- Critical factors : Solvent polarity (DMF or acetonitrile) and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact reaction efficiency. Yields range from 60–85% depending on steric hindrance from substituents .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Analytical techniques :

- 1H/13C NMR : Assign peaks for benzimidazole NH (~12.5 ppm) and thiazole protons (6.5–8.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H bends (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₁N₃OS: 400.1432) .

Q. What preliminary biological screening models are recommended for this compound?

- Assays :

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), with MIC values compared to reference drugs .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

- Data collection : High-resolution (<1.0 Å) at low temperature (100 K) to reduce thermal motion .

- Analysis : Identify π-π stacking between benzyl and benzimidazole groups, and hydrogen bonds (N–H⋯O=S) stabilizing the thiazole-carboxamide linkage .

Q. How do contradictory bioactivity results arise in different studies, and how can they be reconciled?

- Root causes :

- Assay variability : Differences in cell line passage numbers or serum concentrations in cytotoxicity assays .

- Solubility issues : Use of DMSO >1% may alter membrane permeability, leading to false negatives .

- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What computational strategies predict the compound’s binding modes to therapeutic targets?

- Methods :

- Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., Bcr-Abl kinase).

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- Key findings : The benzyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .

Q. How does structural modification of the benzimidazole or thiazole moieties affect bioactivity?

- SAR Insights :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Benzyl → 4-Fluorobenzyl | ↑ Anticancer potency (IC₅₀: 1.2 μM → 0.7 μM) due to enhanced hydrophobic interactions . | |

| Methyl thiazole → Ethyl | ↓ Solubility but ↑ metabolic stability in hepatic microsomes . |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.